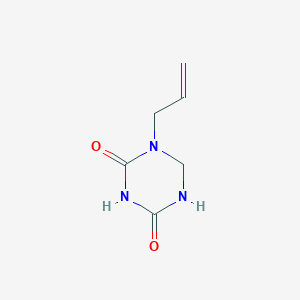

1-Prop-2-enyl-1,3,5-triazinane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Prop-2-enyl-1,3,5-triazinane-2,4-dione, also known as propyzamide, is a selective herbicide used to control grass and broadleaf weeds in various crops. It belongs to the chemical class of triazinones and has a unique mode of action that makes it an effective herbicide.

Mecanismo De Acción

Propyzamide acts by binding to a specific site on the β-tubulin subunit of microtubules, thereby inhibiting their polymerization. This leads to the formation of abnormal microtubules that are unable to perform their normal functions in the cell, such as chromosome segregation during mitosis.

Efectos Bioquímicos Y Fisiológicos

Propyzamide has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can cause some adverse effects on aquatic organisms, such as fish and invertebrates, if it enters water bodies through runoff or leaching.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Propyzamide is a useful tool for studying microtubule dynamics and their role in cell division. It is also an effective herbicide that can be used to control weeds in various crops. However, its use is limited by its selectivity, as it only targets certain types of weeds and not others.

Direcciones Futuras

There are several areas of research that could benefit from further investigation into the properties and applications of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione. These include:

1. Developing new formulations of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione that can improve its efficacy and reduce its environmental impact.

2. Studying the effects of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione on non-target organisms, such as soil microbes and pollinators.

3. Investigating the potential of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione as a treatment for certain types of cancer, as some studies have shown that it can inhibit the growth of cancer cells.

4. Exploring the use of 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione in combination with other herbicides or pesticides to enhance their effectiveness and reduce the development of resistance in target organisms.

In conclusion, 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione is a unique herbicide with a specific mode of action that makes it an effective tool for weed control. It has been extensively studied for its properties and applications, and there is potential for further research into its use in various fields.

Métodos De Síntesis

Propyzamide can be synthesized by reacting 2,4-dichloro-6-(prop-2-en-1-ylamino)-1,3,5-triazine with sodium hydroxide in an aqueous medium. The resulting product is then treated with acetic anhydride to form 1-Prop-2-enyl-1,3,5-triazinane-2,4-dione.

Aplicaciones Científicas De Investigación

Propyzamide has been extensively studied for its herbicidal properties and its mechanism of action. It has been found to inhibit the growth of weeds by disrupting microtubule assembly in their cells. This results in the inhibition of cell division and ultimately leads to the death of the weed.

Propiedades

Número CAS |

104732-58-3 |

|---|---|

Nombre del producto |

1-Prop-2-enyl-1,3,5-triazinane-2,4-dione |

Fórmula molecular |

C6H9N3O2 |

Peso molecular |

155.15 g/mol |

Nombre IUPAC |

1-prop-2-enyl-1,3,5-triazinane-2,4-dione |

InChI |

InChI=1S/C6H9N3O2/c1-2-3-9-4-7-5(10)8-6(9)11/h2H,1,3-4H2,(H2,7,8,10,11) |

Clave InChI |

CRBPLFGZYONRNJ-UHFFFAOYSA-N |

SMILES |

C=CCN1CNC(=O)NC1=O |

SMILES canónico |

C=CCN1CNC(=O)NC1=O |

Sinónimos |

1,3,5-Triazine-2,4(1H,3H)-dione,dihydro-1-(2-propenyl)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[methoxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B34308.png)

![7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B34316.png)